molecular formula C10H11BrO B029744 2-Bromo-1-(p-tolyl)propan-1-one CAS No. 1451-82-7

2-Bromo-1-(p-tolyl)propan-1-one

Cat. No. B029744
CAS RN: 1451-82-7
M. Wt: 227.1 g/mol
InChI Key: OZLUPIIIHOOPNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds, similar to 2-Bromo-1-(p-tolyl)propan-1-one, often involves the use of bromoaryl bromides as precursors. These substrates can undergo novel and orthogonal reactivity under palladium catalysis in the presence of secondary amines to form enamines and indoles through concerted insertion, carbopalladation, and Buchwald-Hartwig coupling processes (Masters, Wallesch, & Bräse, 2011). Additionally, enzymatic strategies have been developed for the synthesis of enantioenriched bromo(het)aryloxy propan-2-amines, demonstrating the versatility of brominated compounds in synthetic chemistry (Mourelle-Insua et al., 2016).

Molecular Structure Analysis

The molecular structure of brominated organic compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been studied using single-crystal X-ray diffraction data. These studies focus on investigating the molecular geometry in the solid state and the intermolecular interactions present in the crystal packing, which are crucial for understanding the properties and reactivity of such compounds (Rodi et al., 2013).

Chemical Reactions and Properties

Brominated compounds are known for their reactivity in various chemical reactions. For example, the use of Br/Cl has been shown to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates, leading to the efficient synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes. These dienes can participate in Diels-Alder and cross-coupling reactions, demonstrating the utility of brominated compounds in synthetic organic chemistry (Wang, Lu, & Zhang, 2010).

Physical Properties Analysis

The physical properties of brominated organic compounds, such as crystal structure and molecular geometry, are pivotal in determining their utility in chemical synthesis. Studies on compounds like {[P(o-tolyl)3]Br}2Cu2Br6 have revealed the importance of crystallographic data in understanding the stability and reactivity of these materials (Okrut & Feldmann, 2008).

Scientific Research Applications

  • Organic Synthesis

    • 2-Bromo-1-(p-tolyl)propan-1-one is used as an important intermediate for raw material in organic synthesis .
  • Agrochemical Industry

    • This compound is also used as an intermediate in the agrochemical industry .
  • Pharmaceutical Industry

    • In the pharmaceutical industry, 2-Bromo-1-(p-tolyl)propan-1-one is used as an intermediate .
  • Dyestuff Field

    • This compound is used as an intermediate in the dyestuff field .
  • Phenylpropanamine Derivatives Synthesis

    • This compound serves as an intermediate for synthesizing other organic compounds, particularly in the production of phenylpropanamine derivatives .
  • Rubber Additive Synthesis

    • 2-Bromo-1-(p-tolyl)propan-1-one is also used in the synthesis of rubber additives .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to store it at ambient temperatures and in a cool, dry place in a tightly closed container, away from oxidizing agents .

properties

IUPAC Name

2-bromo-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLUPIIIHOOPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370105
Record name 2-Bromo-1-(4-methylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4'-methylpropiophenone

CAS RN

1451-82-7
Record name 2-Bromo-1-(4-methylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4'-methylpropiophenone
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Record name 2-Bromo-4'-methylpropiophenone
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

14.8 g (0.1 mol) of 4'-methylpropiophenone are introduced into 100 ml of chloroform, in the presence of a small amount of finely ground aluminium chloride, and a solution of 15.9 g (0.1 mol; 5 ml) of bromine, in 20 ml of chloroform is added dropwise whilst cooling with an ice bath. The mixture is left to react overnight at ambient temperature. It is then filtered, the solvent is evaporated off from the filtrate and the crystalline residue is washed with diethyl ether. 21.5 g of crystals are collected.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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